Octaverine

Description

BenchChem offers high-quality Octaverine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octaverine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

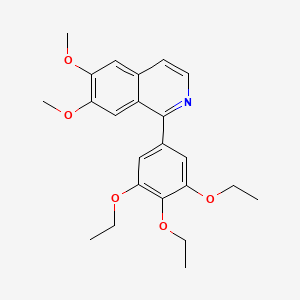

IUPAC Name |

6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-6-27-20-12-16(13-21(28-7-2)23(20)29-8-3)22-17-14-19(26-5)18(25-4)11-15(17)9-10-24-22/h9-14H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIFHAUKQGDVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NC=CC3=CC(=C(C=C32)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046213 | |

| Record name | Octaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-68-8 | |

| Record name | Octaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octaverine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octaverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZE2Y51ZIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Octaverine's Mechanism of Action on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octaverine is a synthetic papaverine analogue with significant spasmolytic properties targeting smooth muscle. Its mechanism of action, while not as extensively quantified in publicly available literature as some of its chemical relatives, is understood to be multifactorial. This guide synthesizes the available data on octaverine and its closely related analogues, drotaverine and papaverine, to present a comprehensive overview of its core mechanisms. The primary pathways involve the inhibition of phosphodiesterase (PDE) enzymes and the blockade of L-type voltage-operated calcium channels (L-VOCCs), which synergistically promote smooth muscle relaxation. This document provides a detailed examination of these pathways, summarizes quantitative data, outlines relevant experimental methodologies, and visualizes the core concepts.

Core Mechanisms of Action

Octaverine's efficacy as a smooth muscle relaxant stems from two primary, synergistic mechanisms:

-

Phosphodiesterase (PDE) Inhibition : Octaverine, like its parent compound papaverine, is understood to inhibit phosphodiesterase enzymes. Specifically, related compounds like drotaverine are selective inhibitors of phosphodiesterase-4 (PDE4).[1] Inhibition of PDE4 prevents the degradation of the intracellular second messenger cyclic adenosine monophosphate (cAMP). The resulting accumulation of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[2] Since MLCK is essential for the phosphorylation of myosin and the subsequent initiation of the actin-myosin cross-bridge cycle, its inactivation leads to smooth muscle relaxation.[2]

-

L-Type Calcium Channel (L-VOCC) Blockade : The influx of extracellular calcium (Ca²⁺) through L-type voltage-operated calcium channels is a critical trigger for smooth muscle contraction. Studies on the closely related compound drotaverine demonstrate a direct interaction with these channels.[3] By blocking this influx, the intracellular Ca²⁺ concentration is reduced, thereby preventing the activation of calmodulin and MLCK and promoting relaxation.[2] This calcium-antagonistic effect is a significant contributor to the overall spasmolytic properties of this class of drugs.[2]

Signaling Pathways

The dual mechanisms of PDE inhibition and calcium channel blockade converge to reduce the phosphorylation of myosin light chains, the final common step in smooth muscle contraction.

PDE4 Inhibition Pathway

The following diagram illustrates the signaling cascade initiated by PDE4 inhibition.

Caption: Signaling cascade for PDE4 inhibition by octaverine.

L-Type Calcium Channel Blockade Pathway

This diagram shows the mechanism of L-VOCC blockade.

Caption: Mechanism of L-Type Ca²⁺ channel blockade by octaverine.

Quantitative Data

Direct quantitative data, such as IC₅₀ values for octaverine, are not widely available in peer-reviewed literature. However, data from structurally and functionally similar compounds provide valuable context for its potency.

Table 1: Spasmolytic Activity Comparison

This table summarizes the relative spasmolytic activity of octaverine compared to its parent compound, papaverine.

| Preparation | Spasmogen | Relative Activity (vs. Papaverine) | Source |

| Isolated Rat Uterus | Spontaneous Contractions | 4x more active | [4] |

| Isolated Guinea-Pig Ileum | Barium Chloride | Same activity | [4] |

| Isolated Guinea-Pig Ileum | Histamine | Same activity | [4] |

| Isolated Guinea-Pig Ileum | Pilocarpine | Same activity | [4] |

Table 2: L-Type Calcium Channel Binding Inhibition (Drotaverine Data)

The following IC₅₀ values for drotaverine, a close analogue of octaverine, demonstrate the potency of this class of compounds at the L-type calcium channel in pregnant rat uterine membranes.

| Radioligand | Binding Site | IC₅₀ (μM) | Source |

| [³H]nitrendipine | 1,4-dihydropyridine | 5.6 | [3] |

| [³H]diltiazem | 1,5-benzothiazepine | 2.6 | [3] |

Experimental Protocols

The following sections describe generalized methodologies for assessing the spasmolytic activity of compounds like octaverine, based on protocols used for related drugs.

Isolated Organ Bath for Smooth Muscle Relaxation

This protocol is used to measure the ability of a compound to relax pre-contracted smooth muscle tissue.

Objective: To determine the concentration-dependent relaxant effect of octaverine on smooth muscle tissue contracted by a spasmogen.

Methodology:

-

Tissue Preparation: Smooth muscle strips (e.g., guinea pig trachea, rat ileum, or uterus) are dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Transducer Connection: The tissue is connected to an isometric force transducer to continuously record contractile tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with washes every 15-20 minutes.

-

Contraction Induction: A spasmogen (e.g., KCl, histamine, methacholine, or barium chloride) is added to the bath to induce a stable, submaximal contraction.[5]

-

Compound Administration: Once the contraction plateaus, cumulative concentrations of octaverine are added to the bath.

-

Data Analysis: The relaxation at each concentration is measured as a percentage of the initial induced contraction. A concentration-response curve is plotted to calculate the EC₅₀ (half maximal effective concentration).

Caption: Workflow for isolated organ bath experiments.

Radioligand Binding Assay for L-Type Calcium Channel

This assay quantifies the affinity of a compound for a specific receptor or channel binding site.

Objective: To determine the IC₅₀ of octaverine for the binding sites on the L-type calcium channel.

Methodology:

-

Membrane Preparation: A tissue source rich in L-type calcium channels (e.g., pregnant rat uterus, brain cortex) is homogenized, and the cell membrane fraction is isolated by centrifugation.[3]

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]nitrendipine) and varying concentrations of the test compound (octaverine).

-

Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The percentage inhibition of specific binding is plotted against the concentration of octaverine to determine the IC₅₀ value.

Caption: Workflow for radioligand binding assay.

Conclusion

Octaverine exerts its spasmolytic effects on smooth muscle through a potent, dual mechanism of action involving the inhibition of phosphodiesterase-4 and the blockade of L-type voltage-operated calcium channels. While specific quantitative data for octaverine remains sparse in the literature, comparative studies show it possesses greater or equal potency to its parent compound, papaverine.[4] The detailed mechanistic understanding and quantitative data available for the closely related analogue drotaverine provide a strong framework for inferring the pharmacological profile of octaverine. The experimental protocols outlined herein offer robust methods for further characterizing its potency and selectivity, which is essential for ongoing drug development and research applications.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]

- 3. Drotaverine interacts with the L-type Ca(2+) channel in pregnant rat uterine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

drotaverine hydrochloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of drotaverine hydrochloride. The information is curated for professionals in research, development, and quality control within the pharmaceutical industry.

Chemical and Physical Properties

Drotaverine hydrochloride is a pale-yellow crystalline solid.[1][2] It is an analogue of papaverine and functions as a non-anticholinergic antispasmodic agent.[3][4] The quantitative chemical and physical properties of drotaverine hydrochloride are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Name | (1Z)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline;hydrochloride | [5][6][7] |

| CAS Number | 985-12-6 | [3][5] |

| Molecular Formula | C₂₄H₃₂ClNO₄ | [1][5][8] |

| Molecular Weight | 433.97 g/mol | [1][3][9] |

| Appearance | Pale-Yellow Crystalline Solid | [1][2] |

| Melting Point | 203-213 °C | [1][2][9][10][11][12][13] |

| Solubility | Soluble in water, methanol, and chloroform.[10][12][14] Sparingly soluble in ethanol.[2] Slightly soluble in DMSO and acetone.[1][2][8] Practically insoluble in petroleum ether.[2] | |

| pKa | 6.17 ± 0.20 (Predicted) | [15] |

| UV λmax | 241 nm, 244 nm, 305 nm, 359 nm | [16][17][18] |

Chemical Structure

The chemical structure of drotaverine hydrochloride is a benzylisoquinoline derivative.[1][4] There has been some ambiguity in literature regarding the exact position of the double bond, with two isomers being reported. However, NMR studies have confirmed the structure to be 1-(3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinoline hydrochloride.[19]

Caption: Chemical structure of Drotaverine Hydrochloride.

Mechanism of Action and Signaling Pathway

Drotaverine hydrochloride's primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4).[20][21][22] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[20][22] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK).[22] The inactivation of MLCK prevents the phosphorylation of myosin, leading to the relaxation of smooth muscles.[22]

Additionally, drotaverine exhibits L-type voltage-dependent calcium channel (L-VDCC) blocking activity, which contributes to its antispasmodic effect by reducing the influx of calcium ions into smooth muscle cells.[1][22][23][24]

Caption: Signaling pathway of Drotaverine Hydrochloride.

Experimental Protocols

Determination of Melting Point

Methodology: The capillary melting point method is a standard procedure.

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: A small amount of finely powdered drotaverine hydrochloride is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[2][13]

Solubility Determination

Methodology: The equilibrium solubility method is commonly employed.

-

Procedure: An excess amount of drotaverine hydrochloride is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Analysis: The suspension is filtered, and the concentration of drotaverine hydrochloride in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2]

Spectroscopic Analysis

Methodology: Standard spectroscopic techniques are used for structural elucidation and identification.

-

Infrared (IR) Spectroscopy: To identify functional groups. A sample is prepared as a KBr pellet or a nujol mull and scanned over the IR range.[25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the detailed molecular structure. ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[19][26]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.

-

UV-Vis Spectrophotometry: To determine the wavelength of maximum absorbance (λmax) and for quantitative analysis. A solution of known concentration is prepared in a suitable solvent (e.g., methanol), and the absorbance is measured across the UV-Vis spectrum.[18][27]

Caption: Workflow for Spectroscopic Analysis.

High-Performance Liquid Chromatography (HPLC)

Methodology: HPLC is a standard method for the identification, quantification, and purity assessment of drotaverine hydrochloride.

-

Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of methanol and a phosphate buffer.[28]

-

Standard and Sample Preparation: Standard solutions of known concentrations and sample solutions are prepared in a suitable diluent.

-

Chromatographic Conditions: A C8 or C18 column is typically used.[28] The flow rate, column temperature, and injection volume are optimized.

-

Detection: A UV detector is commonly set at the λmax of drotaverine hydrochloride (e.g., 241 nm) for detection and quantification.[18][28] The retention time is used for identification.

References

- 1. Drotaverine hydrochloride | 985-12-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Drotaverine Hydrochloride | C24H32ClNO4 | CID 6437861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Drotaverine Hydrochloride | CAS 985-12-6 | LGC Standards [lgcstandards.com]

- 7. Drotaverine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 985-12-6 CAS MSDS (Drotaverine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Drotaverine Hydrochloride | 985-12-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. fengchengroup.com [fengchengroup.com]

- 11. Drotaverine hydrochloride | 985-12-6 | FD22624 | Biosynth [biosynth.com]

- 12. Drotaverine Hydrochloride API - High Purity & Reliability at Attractive Price [jigspharma.com]

- 13. ijrpr.com [ijrpr.com]

- 14. CAS 985-12-6: Drotaverine hydrochloride | CymitQuimica [cymitquimica.com]

- 15. Drotaverin hydrochloride CAS#: 14009-24-6 [amp.chemicalbook.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. caymanchem.com [caymanchem.com]

- 18. asianpubs.org [asianpubs.org]

- 19. researchgate.net [researchgate.net]

- 20. A Comprehensive Review of Drotaverine Hydrochloride's R&D Innovations [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 21. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]

- 23. abmole.com [abmole.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. researchgate.net [researchgate.net]

- 26. The Structural Determination of Drotaverine Hydrochloride Using NMR Studies | Semantic Scholar [semanticscholar.org]

- 27. rjptonline.org [rjptonline.org]

- 28. asianpubs.org [asianpubs.org]

A Technical Guide to the Synthesis of Drotaverine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for drotaverine, a potent antispasmodic agent, and its key derivatives. The document details traditional industrial methods, modern improved syntheses, and pathways to novel analogs, offering a valuable resource for researchers in medicinal chemistry and drug development. The information is presented with a focus on chemical strategy, quantitative data, and detailed experimental protocols to facilitate laboratory application.

Introduction to Drotaverine

Drotaverine is a benzylisoquinoline derivative and a selective inhibitor of phosphodiesterase 4 (PDE4). Its mechanism of action involves increasing intracellular levels of cyclic adenosine monophosphate (cAMP), which leads to the relaxation of smooth muscles. It is structurally related to papaverine but exhibits more potent antispasmodic activity.[1] This guide explores the chemical synthesis of drotaverine and its analogs, providing insights into the evolution of synthetic strategies aimed at improving efficiency, safety, and sustainability.

Synthesis Pathways of Drotaverine

Two primary synthetic routes for drotaverine are prominent in the literature: the traditional industrial synthesis, which relies on the use of cyanide reagents, and a more recent, improved synthesis that avoids these hazardous materials.

Traditional Industrial Synthesis

The conventional industrial synthesis of drotaverine hydrochloride begins with catechol and proceeds through several key intermediates.[2] This pathway, while established, involves the use of highly toxic metal cyanides, posing significant environmental and safety challenges.[3]

The key steps in the traditional synthesis are:

-

O-Ethylation of Catechol: Catechol is diethylated to form 1,2-diethoxybenzene.

-

Chloromethylation: 1,2-Diethoxybenzene undergoes chloromethylation to yield 3,4-diethoxybenzyl chloride.

-

Cyanation: The benzyl chloride is then reacted with a metal cyanide (e.g., sodium cyanide) to introduce the nitrile group, forming 3,4-diethoxyphenylacetonitrile. This step is a major drawback of the traditional route due to the high toxicity of the reagent.

-

Hydrolysis and Reduction: The nitrile intermediate is divergently converted into two key building blocks: 3,4-diethoxyphenylacetic acid via hydrolysis and 2-(3,4-diethoxyphenyl)ethanamine via reduction.

-

Amide Formation: The carboxylic acid and amine are condensed to form N-(2-(3,4-diethoxyphenyl)ethyl)-2-(3,4-diethoxyphenyl)acetamide.

-

Bischler-Napieralski Cyclization: The amide is cyclized using a dehydrating agent like phosphorus oxychloride to form the dihydroisoquinoline ring.

-

Salt Formation: The resulting drotaverine free base is converted to its hydrochloride salt.

Experimental Protocol: Traditional Synthesis - Cyanation Step

Caution: This procedure involves highly toxic sodium cyanide. Appropriate safety precautions must be taken.

To a solution of 3,4-diethoxybenzyl chloride in a suitable solvent (e.g., aqueous ethanol), a solution of sodium cyanide is added portion-wise. The reaction mixture is heated at reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the product, 3,4-diethoxyphenylacetonitrile, is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude nitrile, which may be purified by distillation or crystallization.

Improved Synthesis via Substituted Nitrostyrenes

To circumvent the use of toxic cyanides, an improved synthetic route has been developed that utilizes a substituted nitrostyrene as a key intermediate.[3] This pathway is not only safer but also offers good overall yields and is more environmentally benign.

The key steps in the improved synthesis are:

-

O-Ethylation of Catechol: Similar to the traditional route, catechol is converted to 1,2-diethoxybenzene.

-

Vilsmeier-Haack Formylation: 1,2-Diethoxybenzene is formylated to produce 3,4-diethoxybenzaldehyde.

-

Henry Condensation: The benzaldehyde is condensed with nitromethane to form 1,2-diethoxy-4-(2-nitrovinyl)benzene (a substituted nitrostyrene).

-

Divergent Conversion of the Nitrostyrene: The nitrostyrene intermediate is converted to the same key building blocks as in the traditional route: 3,4-diethoxyphenylacetic acid and 2-(3,4-diethoxyphenyl)ethanamine.

-

Amide Formation and Cyclization: The subsequent amide formation and Bischler-Napieralski cyclization steps are analogous to the traditional synthesis.

Experimental Protocol: Improved Synthesis - Henry Condensation

To a solution of 3,4-diethoxybenzaldehyde in a suitable solvent such as methanol, nitromethane and a base (e.g., sodium hydroxide or ammonium acetate) are added. The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC. The product, 1,2-diethoxy-4-(2-nitrovinyl)benzene, is then isolated by filtration or extraction and can be purified by recrystallization.

Quantitative Data for Drotaverine Synthesis Pathways

The following table summarizes the reported yields for the key steps in both the traditional and improved syntheses of drotaverine.

| Step | Traditional Synthesis Yield (%) | Improved Synthesis Yield (%) | Reference(s) |

| O-Ethylation of Catechol | ~90 | 92-97 | [2][3] |

| Chloromethylation/Formylation | 30-35 (for benzyl chloride) | 77 (for benzaldehyde) | [3] |

| Cyanation/Henry Condensation | Modest | 75-78 | [3] |

| Overall Yield | Not specified | 55.5 (from catechol to nitrostyrene) | [4] |

Synthesis of Drotaverine Derivatives

The synthesis of drotaverine derivatives allows for the exploration of structure-activity relationships and the development of analogs with potentially improved pharmacological profiles. Key modifications include alterations to the alkoxy groups, substitution on the isoquinoline core, and the formation of quaternary ammonium salts.

Papaverine

Papaverine, a naturally occurring analog of drotaverine, differs by having methoxy groups instead of ethoxy groups and a fully aromatized isoquinoline ring.[5] Its synthesis often mirrors that of drotaverine, with a final dehydrogenation step to introduce the aromaticity in the isoquinoline ring. A facile synthesis of papaverine and related alkaloids has been reported using a copper-mediated aerial oxidative amidation reaction.

3,3-Dialkyl-Substituted Analogs

The synthesis of 3,3-dialkyl-substituted drotaverine analogs has been achieved through the Ritter reaction of 3,4-dialkoxybenzylcyanides with substituted 2-phenylethanols.[6] This approach allows for the introduction of various alkyl groups at the 3-position of the isoquinoline ring, enabling the investigation of the steric and electronic effects of these substituents on biological activity.

Quaternary Ammonium Salts

Quaternary ammonium salts of drotaverine and its tetrahydroisoquinoline derivative can be prepared by reacting the free base with alkyl iodides.[6] These derivatives introduce a permanent positive charge, which can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Experimental Protocol: Synthesis of Drotaverine Quaternary Ammonium Salts

To a solution of drotaverine free base in an appropriate solvent (e.g., acetone or acetonitrile), an excess of an alkyl iodide (e.g., methyl iodide or ethyl iodide) is added. The reaction mixture is stirred at room temperature or gently heated for several hours. The formation of the quaternary ammonium salt, which is typically a solid, can be observed as a precipitate. The product is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Signaling Pathway and Experimental Workflows

Drotaverine's Mechanism of Action: PDE4 Inhibition

Drotaverine exerts its antispasmodic effect by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, drotaverine increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA). PKA then phosphorylates and inactivates myosin light-chain kinase (MLCK), resulting in smooth muscle relaxation.

Caption: Drotaverine inhibits PDE4, increasing cAMP and leading to smooth muscle relaxation.

General Experimental Workflow for Synthesis

The synthesis of drotaverine and its derivatives typically follows a structured workflow, from starting materials to the final purified product.

Caption: A typical workflow for the synthesis and purification of drotaverine and its derivatives.

Conclusion

The synthesis of drotaverine has evolved from traditional methods with significant safety concerns to more sustainable and efficient modern routes. The exploration of drotaverine derivatives continues to be an active area of research, with the potential to yield novel therapeutic agents with enhanced properties. This guide provides a foundational understanding of the key synthetic strategies and experimental considerations for researchers working in this field. The provided data and protocols serve as a practical resource for the synthesis and development of drotaverine and its analogs.

References

- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RU2561489C2 - Drotaverine synthesis method - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Item - An Improved Synthetic Route to Drotaverine and Papaverine Using Substituted Nitrostyrenes as Key Intermediates - American Chemical Society - Figshare [acs.figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Pharmacological Profile of Drotaverine Hydrochloride: A Technical Guide

Abstract

Drotaverine hydrochloride is a potent antispasmodic agent of the benzylisoquinoline class, structurally related to papaverine but with significantly enhanced activity.[1][2] It is primarily indicated for the treatment of smooth muscle spasms associated with conditions of the gastrointestinal, biliary, and genitourinary tracts, including irritable bowel syndrome (IBS), renal and biliary colic, and dysmenorrhea.[1][3] Its mechanism of action is distinguished by selective inhibition of phosphodiesterase 4 (PDE4) and a secondary L-type calcium channel blocking effect, leading to smooth muscle relaxation without the typical anticholinergic side effects associated with other spasmolytics.[4][5] This technical guide provides an in-depth review of the pharmacological profile of drotaverine hydrochloride, consolidating data on its mechanism of action, pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile for researchers and drug development professionals.

Mechanism of Action

Drotaverine hydrochloride exerts its myotropic, spasmolytic effects through a dual mechanism that converges on the regulation of intracellular calcium levels, the final common pathway for smooth muscle contraction.

Primary Mechanism: Selective Phosphodiesterase 4 (PDE4) Inhibition

The principal mechanism of drotaverine is the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme.[2][3][6] PDE4 is responsible for the hydrolysis and degradation of cyclic adenosine monophosphate (cAMP) within smooth muscle cells.[6] By inhibiting PDE4, drotaverine leads to an accumulation of intracellular cAMP.[1][4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[6] The inactivation of MLCK prevents the phosphorylation of myosin light chains, a critical step for the interaction between actin and myosin filaments, ultimately resulting in smooth muscle relaxation and vasodilation.[6][7]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. efda.gov.et [efda.gov.et]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]

- 7. Drotaverine - Wikipedia [en.wikipedia.org]

A Technical Guide to the In Vitro and In Vivo Effects of Drotaverine

Abstract

Drotaverine is a benzylisoquinoline derivative and a potent antispasmodic agent utilized in the treatment of smooth muscle spasms associated with various conditions of the gastrointestinal, biliary, and genitourinary tracts.[1][2] Its mechanism of action is distinguished by a dual-pathway approach, primarily involving the selective inhibition of phosphodiesterase 4 (PDE4) and a secondary role in blocking L-type voltage-operated calcium channels (L-VOCC).[3][4] This guide provides a comprehensive technical overview of the in vitro and in vivo pharmacological effects of drotaverine, presenting quantitative data, detailed experimental protocols, and visual representations of its core mechanisms and experimental workflows. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Drotaverine exerts its myotropic, spasmolytic effects directly on smooth muscle cells through two principal, synergistic pathways.[5] Unlike many other spasmolytics, it is noted for its lack of anticholinergic side effects.[5][6]

Primary Pathway: Phosphodiesterase 4 (PDE4) Inhibition

The primary mechanism of drotaverine is the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme.[1][3][7] PDE4 is responsible for the intracellular degradation of cyclic adenosine monophosphate (cAMP).[3][8] By inhibiting PDE4, drotaverine leads to an accumulation of intracellular cAMP.[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[2][3] The inactivation of MLCK prevents the phosphorylation of myosin, thereby inhibiting the actin-myosin interaction required for muscle contraction and resulting in smooth muscle relaxation.[3]

Secondary Pathway: L-Type Calcium Channel Blockade

In addition to its effects on the cAMP pathway, drotaverine exhibits L-type voltage-operated calcium channel (L-VOCC) blocking properties.[4][7][9] This action inhibits the influx of extracellular calcium (Ca²⁺) into smooth muscle cells, a critical step for initiating and maintaining muscle contraction.[3][4] This calcium-antagonistic effect complements its primary PDE4 inhibitory action, further promoting muscle relaxation.[3]

In Vitro Effects

Drotaverine's effects have been characterized in various in vitro systems, confirming its spasmolytic activity and interaction with ion channels.

Spasmolytic and Myotropic Activity

Studies on isolated guinea pig tracheal preparations demonstrate that drotaverine effectively inhibits contractions induced by agents like potassium chloride (KCl).[9] This confirms its direct relaxant effect on smooth muscle tissue.

Receptor Binding and Channel Interaction

Drotaverine's interaction with L-type calcium channels has been quantified through radioligand binding assays. In pregnant rat uterine membranes, drotaverine inhibited the specific binding of [³H]nitrendipine and [³H]diltiazem, which are known L-VOCC blockers. This suggests a negative allosteric interaction with the 1,4-dihydropyridine and 1,5-benzothiazepine binding sites on the L-type Ca²⁺ channel.

Other In Vitro Effects

Beyond its spasmolytic properties, drotaverine has demonstrated other biological activities in vitro. It has been shown to mediate cytostatic effects on several human tumor cell lines and inhibit platelet aggregation in a dose-dependent manner.[7][8][10]

Table 1: Quantitative In Vitro Effects of Drotaverine

| Parameter | Model System | Value | Reference |

|---|---|---|---|

| IC₅₀ vs. [³H]nitrendipine binding | Pregnant Rat Uterine Membranes | 5.6 µM | [11] |

| IC₅₀ vs. [³H]diltiazem binding | Pregnant Rat Uterine Membranes | 2.6 µM |[11] |

In Vivo Effects

In vivo studies in both animals and humans have established the pharmacokinetic profile and clinical efficacy of drotaverine.

Pharmacokinetics in Humans

Following oral administration, drotaverine is absorbed with a highly variable bioavailability.[7][12] It is extensively bound to plasma proteins and undergoes significant hepatic metabolism, primarily through O-deethylation.[5][7][10] Elimination occurs mainly through feces, with a smaller portion excreted in the urine.[6][7]

Table 2: Human Pharmacokinetic Parameters of Drotaverine (80 mg single oral dose)

| Parameter | Mean Value (± SD) or Range | Reference |

|---|---|---|

| Absorption | ||

| Tₘₐₓ (Time to Peak Concentration) | 1.9 ± 0.54 hours | [7] |

| Cₘₐₓ (Peak Plasma Concentration) | 292 ± 88 ng/mL | [7] |

| AUC (Area Under the Curve) | 3251 ± 950 ng*h/mL | [7] |

| Absolute Bioavailability | 24.5% - 91% (Mean: 58.2 ± 18.2%) | [7][12] |

| Distribution | ||

| Volume of Distribution (Vd) | 193 ± 48 L | [7] |

| Plasma Protein Binding | 95% - 98% | [5] |

| Elimination | ||

| Elimination Half-life (t₁/₂) | 7 - 16 hours | [5] |

| Metabolism | Extensive Hepatic | [7][10] |

| Excretion | ~67% in feces, ~20% in urine |[6][7] |

Clinical Efficacy in Humans

Drotaverine has proven effective in clinical trials for conditions characterized by smooth muscle spasms.

-

Irritable Bowel Syndrome (IBS): A randomized, double-blind, placebo-controlled study demonstrated that a 4-week treatment with drotaverine (80 mg, thrice daily) significantly improves abdominal symptoms in patients with IBS compared to placebo.[13][14]

Table 3: Efficacy of Drotaverine in Irritable Bowel Syndrome (4-Week Treatment)

| Outcome Measure | Drotaverine Group | Placebo Group | P-value | Reference |

|---|---|---|---|---|

| Patient-Perceived Global Relief | 85.9% | 39.5% | < 0.01 | [13][14][15] |

| Clinician-Perceived Global Relief | 82.4% | 36.5% | < 0.01 | [13][14][15] |

| Reduction in Pain Frequency | 77.7% | 30.6% | < 0.01 | [13][14] |

| Reduction in Pain Severity | 77.7% | 30.6% | < 0.01 | [13][14][15] |

| Improvement in Stool Frequency | Significant | - | < 0.01 |[13][14] |

-

Labor Augmentation: Drotaverine is used to enhance cervical dilation during childbirth.[5] Studies have shown it significantly shortens the duration of the first stage of labor by increasing the rate of cervical dilatation compared to controls.[16][17] For instance, one study reported a cervical dilatation rate of 2.71 ± 1.41 cm/hour with drotaverine versus 1.35 ± 1.01 cm/hour in the oxytocin-only control group.[16]

Effects in Animal Models

Animal studies provide further insight into the metabolism and systemic effects of drotaverine.

Table 4: Key In Vivo Findings in Animal Models

| Species | Model | Key Findings | Reference |

|---|---|---|---|

| Rat | Metabolic Profiling | Major metabolites identified as 4'-desethyl-drotaverine, 6-desethyl-drotaverine, drotaveraldine, and 4'-desethyl-drotaveraldine. | [7][8] |

| Horse | Cardiovascular and GI Motility | A single dose (180 mg) decreased gastrointestinal contractions for up to two hours and reduced cardiac vagal modulation of heart rate. Drowsiness was noted as a side effect. |[18][19] |

Key Experimental Protocols

The following section details methodologies for key experiments used to characterize the effects of drotaverine.

In Vitro: Isolated Tracheal Smooth Muscle Relaxation Assay

This protocol assesses the ability of drotaverine to relax pre-contracted airway smooth muscle.

Methodology:

-

Tissue Preparation: Humanely euthanize a guinea pig and excise the trachea. Prepare tracheal rings of 4-5 mm in width.[4]

-

Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[4]

-

Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1.5g.[4]

-

Contraction Induction: Induce a sustained, stable contraction using an agonist such as Histamine (e.g., 3 x 10⁻⁶ mol/L), Methacholine (e.g., 5 x 10⁻⁷ mol/L), or Potassium Chloride (e.g., 20 mmol/L).[4]

-

Compound Administration: Once a stable contraction plateau is achieved, add drotaverine to the organ bath in a cumulative, concentration-dependent manner.[4]

-

Data Recording: Record the isometric tension changes to measure relaxation.

-

Data Analysis: Express relaxation as a percentage of the pre-induced contraction. Plot concentration-response curves to calculate EC₅₀ or IC₅₀ values.[4]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Drotaverine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 8. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. efda.gov.et [efda.gov.et]

- 11. Drotaverine interacts with the L-type Ca(2+) channel in pregnant rat uterine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and bioavailability of drotaverine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Efficacy and Safety of Drotaverine Hydrochloride in Irritable Bowel Syndrome: A Randomized Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of drotaverine hydrochloride in irritable bowel syndrome: A randomized double-blind placebo-controlled study: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. preprints.org [preprints.org]

- 19. researchgate.net [researchgate.net]

The Genesis of a Spasmolytic Agent: A Technical Chronicle of Drotaverine's Initial Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial discovery and early development of drotaverine, a potent antispasmodic agent. Developed by the Hungarian firm Chinoin Pharmaceutical and Chemical Works in the 1960s, drotaverine emerged from research aimed at improving the therapeutic profile of papaverine.[1][2] This document details the foundational synthesis, elucidates its dual mechanism of action involving selective phosphodiesterase-4 (PDE4) inhibition and L-type calcium channel blockade, and presents the core experimental protocols used for its initial characterization.[3][4] Quantitative pharmacological data from early studies are summarized, and key signaling pathways and experimental workflows are visualized to provide a clear and detailed resource for researchers, scientists, and drug development professionals.

Initial Discovery and Synthesis

Drotaverine, a benzylisoquinoline derivative, was developed by Chinoin Pharmaceutical and Chemical Works as a structural analogue of papaverine, with the goal of creating a more potent and selective smooth muscle relaxant.[5][6][7] The initial clinical applications began in the 1960s.[2]

Early patented synthesis routes established a multi-step process, which has been refined over the decades. A representative synthesis scheme involves the following key transformations:

-

Condensation and Chloromethylation: The process often starts with the condensation of pyrocatechol with diethyl sulfate to form o-diethoxybenzene. This intermediate then undergoes chloromethylation.[8]

-

Cyanation and Intermediate Formation: The resulting diethoxybenzyl chloride is then subjected to cyanation to produce diethoxynitrile. This nitrile is a crucial intermediate that serves as a precursor for both the acidic and amine components required for the final structure.[8][9]

-

Condensation and Cyclization: Diethoxyphenylacetic acid and diethoxyphenylethylamine, derived from the nitrile intermediate, are condensed to form an amide. This amide is then cyclized using a dehydrating agent like phosphorus oxychloride to form the dihydroisoquinoline ring system.[8][10]

-

Dehydrogenation and Salt Formation: A final dehydrogenation step yields the drotaverine base, which is then converted to its stable hydrochloride salt for pharmaceutical use.[8]

This synthetic approach laid the groundwork for the large-scale production of a compound that would become a widely used therapeutic agent in many parts of the world for treating spasms of the gastrointestinal, biliary, and genitourinary tracts.[11][12]

Mechanism of Action

Drotaverine exerts its spasmolytic effect through a dual mechanism, primarily by inhibiting phosphodiesterase-4 (PDE4) and secondarily by blocking L-type voltage-operated calcium channels (L-VOCCs).[13][14]

Primary Mechanism: Phosphodiesterase-4 (PDE4) Inhibition

The principal mechanism of drotaverine is the selective inhibition of the PDE4 enzyme.[3][5][15] PDE4 is responsible for the hydrolysis and degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in smooth muscle cells.[3][16]

By inhibiting PDE4, drotaverine leads to an accumulation of intracellular cAMP.[6][11][17] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[3][18] In its inactive state, MLCK cannot phosphorylate the myosin light chains, a crucial step for the actin-myosin interaction that drives muscle contraction. The net result is the relaxation of smooth muscle tissue.[3]

Secondary Mechanism: L-Type Calcium Channel Blockade

In addition to its PDE4 inhibitory action, drotaverine also exhibits properties of an L-type voltage-operated calcium channel (L-VOCC) blocker.[4][13][19] The influx of extracellular calcium through these channels is a key trigger for smooth muscle contraction. By blocking these channels, drotaverine reduces the availability of intracellular calcium required for the contractile machinery, thus contributing to its overall spasmolytic effect.[11][17] Studies have shown that drotaverine inhibits the binding of known L-VOCC ligands and reduces contractions induced by high potassium concentrations, which cause depolarization and open these channels.[4][19][20]

Experimental Characterization

The dual mechanism of drotaverine was elucidated through a series of key in vitro experiments. The following sections detail the typical protocols employed in its early characterization.

Protocol 1: In Vitro PDE4 Inhibition Assay

To quantify the direct inhibitory effect of drotaverine on the PDE4 enzyme, a fluorescence polarization (FP) assay is commonly used.[21][22]

Objective: To determine the IC50 value of drotaverine for the PDE4 enzyme.

Methodology:

-

Compound Preparation: Prepare a serial dilution of drotaverine hydrochloride in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer. A known PDE4 inhibitor, such as Rolipram, is used as a positive control.

-

Assay Plate Setup: Add the diluted drotaverine, positive control, or vehicle (DMSO) to the wells of a low-volume, 384-well black microplate.

-

Enzyme Addition: Add a solution of purified, recombinant human PDE4 enzyme to all wells except for the "no enzyme" control.

-

Pre-incubation: Incubate the plate for approximately 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fluorescein-labeled cAMP substrate (FAM-cAMP) to all wells.

-

Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the hydrolysis of FAM-cAMP to FAM-AMP.

-

Signal Detection: Stop the reaction by adding a binding agent that specifically captures the 5'-monophosphate product. This binding creates a large, slow-rotating complex, resulting in a high FP signal.

-

Data Acquisition: Read the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: Calculate the percentage of PDE4 inhibition for each drotaverine concentration relative to the controls. Plot the percent inhibition against the logarithm of the drotaverine concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Assessment of L-Type Calcium Channel Blocking Effect

The effect of drotaverine on L-VOCCs is typically assessed functionally by measuring its ability to inhibit smooth muscle contraction induced by a depolarizing agent like potassium chloride (KCl).[4][23]

Objective: To evaluate the ability of drotaverine to relax smooth muscle pre-contracted by KCl and determine its EC50 value.

Methodology:

-

Tissue Preparation: Isolate a smooth muscle tissue, such as a guinea pig tracheal ring or a rat aortic strip, and mount it in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2, and maintained at 37°C.[24]

-

Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60-90 minutes. During this period, replace the bath solution every 15-20 minutes.

-

Induction of Contraction: Induce a sustained contraction by replacing the normal physiological solution with a high-potassium solution (e.g., containing 20-60 mM KCl).[23][25] This causes membrane depolarization, opening L-VOCCs and leading to calcium influx and contraction.

-

Cumulative Addition of Drotaverine: Once the KCl-induced contraction reaches a stable plateau, add drotaverine to the organ bath in a cumulative manner, increasing the concentration stepwise.

-

Measurement of Relaxation: Record the isometric tension of the muscle strip. The relaxation is measured as the percentage decrease from the maximal KCl-induced contraction.

-

Data Analysis: Plot the percentage of relaxation against the logarithm of the drotaverine concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value (the concentration causing 50% of the maximal relaxation).

Early Pharmacological Data

Early preclinical and clinical investigations provided essential data on the efficacy and pharmacokinetic profile of drotaverine.

Quantitative In Vitro Data

The following table summarizes key quantitative data from early in vitro pharmacological studies that characterized the potency of drotaverine.

| Parameter | Test System | Value | Reference |

| Smooth Muscle Relaxation | |||

| EC50 vs. KCl-induced contraction | Guinea Pig Trachea | 22 µM | [13] |

| EC50 vs. Histamine-induced contraction | Guinea Pig Trachea | 47 µM | [13] |

| EC50 vs. Methacholine-induced contraction | Guinea Pig Trachea | 43 µM | [13] |

| EC50 for dilatatory effect | Phenylephrine-precontracted Rat Aorta | 16.3 nM | [26] |

| L-Type Calcium Channel Binding | |||

| IC50 vs. [3H]diltiazem binding | Pregnant Rat Uterine Membranes | 2.6 µM | [19] |

| IC50 vs. [3H]nitrendipine binding | Pregnant Rat Uterine Membranes | 5.6 µM | [19] |

Pharmacokinetic Properties

Early studies in human volunteers were crucial for understanding the absorption, distribution, metabolism, and excretion of drotaverine.

| Pharmacokinetic Parameter | Route | Value (Mean ± SD) | Reference |

| Bioavailability (F) | Oral | 58.2 ± 18.2% (Range: 24.5 - 91%) | [27] |

| Time to Peak Plasma Conc. (Tmax) | Oral | 45 - 60 minutes | [7] |

| Elimination Half-life (t½) | IV / Oral | 7 - 16 hours | [7] |

| Plasma Clearance (CL) | IV | 1.13 ± 0.29 L/h/kg | [27][28] |

| Apparent Volume of Distribution (Vd) | IV | 193 ± 48 L | [27][28] |

| Protein Binding | - | 95 - 98% | [7] |

| Excretion | - | >50% in urine, ~30% in feces (as metabolites) | [7] |

Data from a study in 10 healthy volunteers after a single 80 mg dose.[27]

Conclusion

The initial discovery and development of drotaverine by Chinoin represented a significant advancement in spasmolytic therapy. Evolving from papaverine, its development yielded a compound with a potent and more selective mechanism of action. Foundational research successfully characterized its dual function as a selective PDE4 inhibitor and a calcium channel blocker. The experimental protocols established during its early characterization not only elucidated this mechanism but also provided the quantitative framework for its clinical application. This guide serves as a technical resource, chronicling the core scientific investigations that established drotaverine as an effective therapeutic agent for the management of smooth muscle spasms.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Drotaverine - Wikipedia [en.wikipedia.org]

- 8. RU2561489C2 - Drotaverine synthesis method - Google Patents [patents.google.com]

- 9. RU2661150C2 - Method for preparation of drotaverine hydrochloride - Google Patents [patents.google.com]

- 10. CN111170847A - Novel method for preparing drotaverine hydrochloride intermediate - Google Patents [patents.google.com]

- 11. Drotaverine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. pillintrip.com [pillintrip.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Comprehensive Review of Drotaverine Hydrochloride's R&D Innovations [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 16. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 17. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]

- 18. swissmedic.ch [swissmedic.ch]

- 19. Drotaverine interacts with the L-type Ca(2+) channel in pregnant rat uterine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. karger.com [karger.com]

- 24. Mechanisms Underlying a Decrease in KCl-Induced Contraction after Long-Term Serum-Free Organ Culture of Rat Isolated Mesenteric Artery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Pharmacokinetics and bioavailability of drotaverine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Drotaverine's Modulation of Intracellular Calcium Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drotaverine, a benzylisoquinoline derivative, is a potent antispasmodic agent with a well-documented impact on intracellular calcium ([Ca²⁺]i) levels, a critical second messenger in smooth muscle contraction. This technical guide provides an in-depth analysis of drotaverine's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. The primary mechanisms through which drotaverine exerts its effects are the inhibition of phosphodiesterase-4 (PDE4) and the blockade of L-type voltage-operated calcium channels (L-VOCCs), both of which contribute to a reduction in intracellular calcium concentrations and subsequent smooth muscle relaxation.

Core Mechanisms of Action

Drotaverine's spasmolytic activity is primarily attributed to its dual-action on two key cellular pathways that regulate intracellular calcium homeostasis in smooth muscle cells.

Inhibition of Phosphodiesterase-4 (PDE4)

Drotaverine is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, drotaverine leads to an accumulation of intracellular cAMP.[2] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[1] The inactivation of MLCK prevents the phosphorylation of myosin light chains, a crucial step for the interaction between actin and myosin, thereby leading to smooth muscle relaxation.[1] Furthermore, elevated cAMP levels can also promote the sequestration of Ca²⁺ into the sarcoplasmic reticulum and its extrusion from the cell, further contributing to the reduction of cytosolic calcium levels.[1]

Blockade of L-Type Voltage-Operated Calcium Channels (L-VOCCs)

In addition to its effects on the cAMP pathway, drotaverine directly inhibits the influx of extracellular calcium by blocking L-type voltage-operated calcium channels (L-VOCCs).[3][4] These channels are crucial for the increase in [Ca²⁺]i that triggers smooth muscle contraction in response to membrane depolarization.[4] By physically obstructing these channels, drotaverine prevents the entry of Ca²⁺ into the cell, thus exhibiting a calcium-antagonistic effect.[1] This direct blockade of calcium influx complements the effects of PDE4 inhibition, resulting in a more potent and sustained smooth muscle relaxant effect.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of drotaverine in modulating components of calcium signaling pathways.

Table 1: Inhibition of Radioligand Binding to L-Type Calcium Channels

| Tissue | Radioligand | IC₅₀ (µM) | Reference |

| Pregnant Rat Uterine Membranes | [³H]nitrendipine | 5.6 | [5] |

| Pregnant Rat Uterine Membranes | [³H]diltiazem | 2.6 | [5] |

Table 2: Functional Antagonism of Smooth Muscle Contraction

| Tissue | Contractile Agent | Parameter | Value (µM) | Reference |

| Guinea Pig Trachea | Histamine | EC₅₀ (Relaxation) | 44 | |

| Guinea Pig Trachea | Methacholine | EC₅₀ (Relaxation) | Not specified | |

| Guinea Pig Trachea | KCl | EC₅₀ (Relaxation) | 22 |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by drotaverine.

References

- 1. Molecular determinants of drug binding and action on L-type calcium channels [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping of dihydropyridine binding residues in a less sensitive invertebrate L-type calcium channel (LCa v 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drotaverine interacts with the L-type Ca(2+) channel in pregnant rat uterine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Pharmacological Relationship Between Drotaverine and Papaverine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional relationship between papaverine, a naturally occurring benzylisoquinoline alkaloid, and its synthetic derivative, drotaverine. It details their comparative pharmacology, mechanisms of action, and the experimental methodologies used in their evaluation.

Core Structural Relationship

Drotaverine is a synthetic structural analog of papaverine, designed to enhance its antispasmodic properties. Both molecules share the same core benzylisoquinoline scaffold but differ in two critical aspects: the nature of their alkoxy substituents and the degree of saturation in the isoquinoline ring system.[1][2]

-

Alkoxy Group Modification: Papaverine contains four methoxy (-OCH₃) groups on its aromatic rings. In drotaverine, these are replaced with four ethoxy (-OCH₂CH₃) groups. This substitution enhances lipophilicity, which may contribute to its distinct pharmacological profile and potency.

-

Isoquinoline Ring Saturation: Papaverine possesses a fully aromatic isoquinoline ring. Drotaverine, by contrast, features a 3,4-dihydroisoquinoline moiety, making this part of the molecule partially saturated.[1][2] This structural change is crucial to its enhanced and more selective pharmacological activity.

These modifications result in drotaverine exhibiting more potent and selective antispasmodic effects compared to its parent compound, papaverine.[3]

Comparative Mechanism of Action and Pharmacology

Both drotaverine and papaverine exert their primary spasmolytic effects through the inhibition of phosphodiesterase (PDE) enzymes and modulation of calcium ion channels in smooth muscle cells. However, their selectivity and potency differ significantly.

The core mechanism involves the inhibition of PDEs, enzymes that degrade the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), preventing the phosphorylation of myosin. This disruption of the actin-myosin contractile machinery results in smooth muscle relaxation.[4][5]

Drotaverine: Is characterized as a selective PDE4 inhibitor .[3][6] PDE4 is the predominant isoform in many smooth muscle and inflammatory cells, making drotaverine a targeted spasmolytic with a reduced side-effect profile, notably lacking the anticholinergic effects of other spasmolytics.[5][7]

Papaverine: Acts as a non-selective PDE inhibitor . It is particularly potent against the PDE10A isoform but also inhibits other PDEs, leading to an increase in both cAMP and cyclic guanosine monophosphate (cGMP).[8][9] Its broader activity profile may contribute to a wider range of effects and potential side effects.

Additionally, both compounds exhibit direct L-type voltage-operated calcium channel (L-VOCC) blocking properties, which contributes to their spasmolytic activity by inhibiting the influx of extracellular calcium required for muscle contraction.[10][11]

Quantitative Data Presentation

The following tables summarize key quantitative pharmacological data for drotaverine and papaverine. Note: Data are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Phosphodiesterase (PDE) Inhibition

| Compound | PDE Isoform | IC₅₀ Value | Species/System |

|---|---|---|---|

| Drotaverine | PDE4 | Functionally established as selective inhibitor[3] | Various |

| Papaverine | PDE10A | 17 - 19 nM[8][12] | Recombinant |

| PDE (General) | 3.8 µM[3] | Human Myometrium |

| | PDE3A | 284 nM[8] | Recombinant |

Table 2: Smooth Muscle Relaxation & Calcium Channel Blockade

| Compound | Parameter | Value (Molar) | Species/Tissue | Condition |

|---|---|---|---|---|

| Drotaverine | EC₅₀ (Relaxation) | 2.2 x 10⁻⁵ M[11] | Guinea Pig Trachea | KCl-induced contraction |

| EC₅₀ (Relaxation) | 4.3 - 4.7 x 10⁻⁵ M[11] | Guinea Pig Trachea | Histamine/Methacholine-induced | |

| IC₅₀ (L-VOCC) | 2.6 µM (vs Diltiazem)[13] | Rat Uterine Membranes | Radioligand Binding | |

| IC₅₀ (L-VOCC) | 5.6 µM (vs Nifedipine)[13] | Rat Uterine Membranes | Radioligand Binding |

| Papaverine | Potency Order | More potent than theophylline[3] | Human Myometrium | Spontaneous contraction |

Experimental Protocols

Protocol: Isolated Organ Bath for Smooth Muscle Relaxation

This protocol outlines the methodology for assessing the spasmolytic activity of compounds on isolated smooth muscle tissue.[1][12]

Objective: To determine the concentration-response relationship and calculate the EC₅₀ value for a test compound's ability to relax pre-contracted smooth muscle tissue.

Methodology:

-

Tissue Preparation:

-

Humanely sacrifice an animal model (e.g., Sprague-Dawley rat, guinea pig) and immediately dissect the target tissue (e.g., aorta, trachea, ileum).[9]

-

Place the isolated tissue in cold, oxygenated Physiological Salt Solution (PSS), such as Krebs-Ringer bicarbonate solution.

-

Prepare tissue segments (e.g., rings of aorta, strips of ileum) of appropriate size (e.g., 2-4 mm).

-

-

Mounting and Equilibration:

-

Suspend each tissue segment in a heated (37°C) organ bath chamber containing PSS, continuously bubbled with 95% O₂ / 5% CO₂.[4]

-

Attach one end of the tissue to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

-

Apply a standardized resting tension (e.g., 1.0 - 2.0 g) and allow the tissue to equilibrate for 60-90 minutes, with PSS washes every 15-20 minutes.

-

-

Contraction and Relaxation Measurement:

-

Induce a stable, submaximal contraction using a contractile agent (e.g., 60 mM KCl for depolarization-induced contraction, or a receptor agonist like Phenylephrine or Histamine at a concentration of 10⁻⁶ M).

-

Once the contraction reaches a stable plateau, add the test compound (Drotaverine or Papaverine) to the bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).

-

Record the resulting relaxation at each concentration until a maximal response is achieved.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-induced contraction.

-

Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve.

-

Calculate the EC₅₀ value (the molar concentration that produces 50% of the maximal relaxation) using non-linear regression analysis.

-

Protocol: Phosphodiesterase (PDE) Enzymatic Assay (Radiometric)

This protocol describes a common method for determining the direct inhibitory effect of a compound on PDE enzyme activity using a radiolabeled substrate.[8][14]

Objective: To quantify the potency of a test compound as a PDE inhibitor by determining its IC₅₀ value.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Prepare a substrate solution containing a known concentration of unlabeled cAMP and a tracer amount of radiolabeled [³H]-cAMP.

-

Prepare solutions of the purified, recombinant PDE enzyme of interest (e.g., PDE4) at an optimal concentration.

-

Prepare serial dilutions of the test compound (Drotaverine or Papaverine).

-

Prepare a stop solution (e.g., by boiling).

-

Prepare a solution of 5'-nucleotidase (e.g., from Crotalus atrox snake venom) to convert the [³H]-AMP product to [³H]-adenosine.

-

-

Enzymatic Reaction:

-

In reaction tubes, add the assay buffer, the desired concentration of the test compound, and the PDE enzyme solution.

-

Initiate the reaction by adding the [³H]-cAMP substrate solution.

-

Incubate the mixture at 30°C for a fixed time (e.g., 10-20 minutes) during which the reaction is linear.

-

Terminate the reaction by boiling the tubes for 1-2 minutes.

-

-

Product Conversion and Separation:

-

Cool the samples on ice. Add the 5'-nucleotidase solution and incubate for a further 10 minutes at 30°C to convert the [³H]-AMP to [³H]-adenosine.

-

Separate the unreacted, negatively charged [³H]-cAMP from the neutral [³H]-adenosine product using anion-exchange chromatography (e.g., Dowex resin columns).

-

Elute the [³H]-adenosine from the column.

-

-

Quantification and Data Analysis:

-

Add the eluate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of PDE activity inhibited by the test compound at each concentration relative to a vehicle control (0% inhibition) and a baseline without enzyme (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

References

- 1. dmt.dk [dmt.dk]

- 2. reprocell.com [reprocell.com]

- 3. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Drotaverine - Wikipedia [en.wikipedia.org]

- 6. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Novel Drotaverine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drotaverine, a well-established antispasmodic agent, exerts its therapeutic effects primarily through the selective inhibition of phosphodiesterase-4 (PDE4), leading to smooth muscle relaxation.[1] Its established safety and efficacy profile have made it a cornerstone in treating various spastic conditions of the gastrointestinal, biliary, and genitourinary systems.[2] This technical guide explores the therapeutic potential of novel drotaverine analogs, delving into the underlying mechanisms of action, structure-activity relationships, and the experimental protocols required for their evaluation. By synthesizing current knowledge, this document aims to provide a comprehensive resource for professionals engaged in the discovery and development of next-generation smooth muscle relaxants and PDE4 inhibitors with enhanced potency, selectivity, and novel therapeutic applications.

Introduction: The Rationale for Novel Drotaverine Analogs

Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, is a potent antispasmodic drug.[1][3] Its primary mechanism involves the inhibition of the PDE4 enzyme, which increases intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately leading to the relaxation of smooth muscles.[1][4][5] While effective for conditions like irritable bowel syndrome (IBS), renal colic, and dysmenorrhea, the development of novel analogs is driven by the pursuit of:

-

Enhanced Potency and Selectivity: To achieve greater therapeutic effects at lower doses and minimize off-target interactions.

-

Improved Pharmacokinetic Profiles: To optimize absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and dosing regimens.

-

Novel Therapeutic Indications: To explore the potential of PDE4 inhibition in other areas, such as inflammatory diseases (e.g., asthma, COPD), neurological disorders, and even certain cancers.[1][6]

Core Mechanism of Action: PDE4 Inhibition and Beyond

The spasmolytic effect of drotaverine and its analogs is multifactorial, with PDE4 inhibition being the principal pathway.

2.1 Primary Mechanism: Phosphodiesterase-4 (PDE4) Inhibition

PDE4 is the enzyme responsible for hydrolyzing cAMP in smooth muscle cells.[5] Inhibition of PDE4 by drotaverine leads to an accumulation of intracellular cAMP.[3][4] This triggers a signaling cascade:

-

Elevated cAMP activates Protein Kinase A (PKA).[5]

-

PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[5]

-

Inactive MLCK cannot phosphorylate myosin, preventing the actin-myosin interaction required for muscle contraction.[5]

2.2 Secondary Mechanism: Calcium Channel Blockade

Drotaverine also exhibits properties of a voltage-dependent L-type calcium channel blocker.[1][7] By inhibiting the influx of extracellular calcium, it further contributes to muscle relaxation, as calcium ions are essential for initiating the contractile process.[5][8] This dual mechanism may provide a synergistic antispasmodic effect.

Quantitative Data on Drotaverine and Analog Evaluation

While extensive quantitative data for specific "novel" proprietary analogs is not publicly available, research on related compounds and derivatives allows for a structured presentation of the types of data crucial for development. The following tables represent a template for organizing and comparing such data, populated with illustrative values based on known PDE inhibitors and antispasmodics.

Table 1: In Vitro Potency and Selectivity

| Compound ID | Target | IC50 (nM) | Selectivity vs. other PDEs (Fold) | Ca2+ Channel Blockade (IC50, µM) |

|---|---|---|---|---|

| Drotaverine | PDE4 | Value | Value | Value |

| Analog A | PDE4B | 18.13[9] | >100 vs PDE1, PDE3, PDE5 | >50 |

| Analog B | PDE4D | 41.41[9] | >80 vs PDE1, PDE3, PDE5 | 25.5 |

| Analog C | Pan-PDE4 | 2.2[10] | Value | >50 |

| Rolipram (Ref.) | PDE4 | 110 | >200 | Not significant |

Table 2: Pharmacokinetic Profile

| Compound ID | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Protein Binding (%) |

|---|---|---|---|---|

| Drotaverine | ~25-91 (highly variable)[1] | 1.9 ± 0.54[1] | 7-16[3] | 95-98[3] |

| Analog A | 65 | 1.5 | 10 | 92 |

| Analog B | 72 | 2.0 | 14 | 96 |

| Analog C | 58 | 2.5 | 8 | 85 |

Experimental Protocols

The evaluation of novel drotaverine analogs requires a battery of standardized in vitro and in vivo assays.

4.1 Protocol: In Vitro PDE4 Inhibition Assay

This protocol outlines a common method for determining the IC50 value of a test compound against the PDE4 enzyme.

-

Objective: To quantify the inhibitory potency of a drotaverine analog on PDE4 activity.

-

Principle: The assay measures the product generated by PDE4's hydrolysis of cAMP. The reduction in product in the presence of an inhibitor is used to calculate potency. A fluorescence polarization (FP) assay is a common modern method.[9]

-

Materials:

-

Methodology:

-

Compound Preparation: Perform a serial 3-fold dilution of the test compounds in DMSO to create a 10-point dose-response curve, starting at a high concentration (e.g., 50 µM).[9]

-

Reaction Setup: In a 96-well plate, add the assay buffer, the PDE4 enzyme, and the diluted test compound.

-

Initiation: Add the cAMP substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and add the detection reagents (e.g., AMP/GMP antibody and tracer) as per the kit manufacturer's instructions.

-